molecular formula C16H19BrN2O5 B3165568 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid CAS No. 900604-35-5

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B3165568
CAS No.: 900604-35-5
M. Wt: 399.24 g/mol
InChI Key: CAJMHYNTBJZMPP-UHFFFAOYSA-N
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Description

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a hydrazine derivative

Preparation Methods

The synthesis of 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the bromination of 4-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is further reacted with cyclohexanone to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Scientific Research Applications

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

    3-Bromo-4-methoxybenzoic acid: This compound is a precursor in the synthesis of the target compound and shares similar structural features.

    Cyclohexanone derivatives: These compounds have a cyclohexane ring and are used in similar synthetic applications.

    Hydrazine derivatives: These compounds contain the hydrazine functional group and are studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJMHYNTBJZMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
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2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid

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